6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one Demonstrates MAO-A Selectivity Over MAO-B
The 3-bromo substituted dihydroquinolinone exhibits a distinct selectivity profile for monoamine oxidases. In recombinant human enzyme assays, the compound showed an IC50 of 2.69 µM against MAO-B, while its activity against MAO-A was significantly weaker (IC50 = 143 µM) [1]. This contrasts sharply with the 3-iodo analog, which demonstrates potent MAO-B inhibition with an IC50 of 10 nM [2], and the 3-fluoro analog, which shows an IC50 of 6.26 µM against MAO-A [3].
| Evidence Dimension | MAO-B vs. MAO-A Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 = 2.69 µM (MAO-B), IC50 = 143 µM (MAO-A) |
| Comparator Or Baseline | 3-Iodo Analog (IC50 = 10 nM, MAO-B); 3-Fluoro Analog (IC50 = 6.26 µM, MAO-A) |
| Quantified Difference | Target compound is 53-fold more potent for MAO-B than MAO-A. The 3-iodo analog is 269-fold more potent for MAO-B than the target compound. |
| Conditions | Inhibition of recombinant human MAO-A/B assessed via kynuramine conversion after 20 minutes by fluorometry. |
Why This Matters
This selectivity data is crucial for researchers developing MAO-B inhibitors for Parkinson's disease or MAO-A inhibitors for depression, as it defines the therapeutic window and potential off-target effects.
- [1] BindingDB. BDBM50389454 (CHEMBL2062875). IC50 data for human MAO-A and MAO-B. View Source
- [2] BindingDB. BDBM50585935 (CHEMBL5090153). IC50 data for human MAO-B. View Source
- [3] BindingDB. BDBM50389458 (CHEMBL2062879). IC50 data for human MAO-A. View Source
